N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
Description
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a chiral thiourea catalyst. This compound is known for its unique dual hydrogen-bonding capacity, making it an efficient class of organocatalysts. It has a molecular formula of C25H39N3O9S and a molecular weight of 557.66 .
Properties
Molecular Formula |
C25H39N3O9S |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[(2-pyrrolidin-1-ylcyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38) |
InChI Key |
QTWSSJFYKFDQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves several steps. The key steps include the formation of the cyclohexyl and glucopyranosyl moieties, followed by their coupling through a thiourea linkage. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:
Chemistry: It is used as a chiral thiourea catalyst in various organic synthesis reactions due to its dual hydrogen-bonding capacity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its ability to form dual hydrogen bonds. This dual hydrogen-bonding capacity allows it to act as an efficient organocatalyst, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with specific functional groups in the reactants, leading to enhanced reaction rates and selectivity.
Comparison with Similar Compounds
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can be compared with other similar chiral thiourea catalysts, such as:
- N-[(1R,2R)-2-Aminocyclohexyl]-N’-(9R)-cinchonan-9-ylthiourea
- N-[(8α,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- N-[(1S,2S)-2-(1-Piperidinylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea.
The uniqueness of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea lies in its specific structural features and dual hydrogen-bonding capacity, which provide distinct advantages in terms of catalytic efficiency and selectivity.
Biological Activity
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound integrates a pyrrolidine moiety and a glucopyranosyl unit, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C25H39N3O9S. The compound features a thiourea functional group which is known for its ability to form hydrogen bonds and interact with biomolecules.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cancer progression. Specifically, it targets pathways that regulate apoptosis and angiogenesis.
- Case Studies : In vitro studies have shown IC50 values ranging from 3 to 14 µM against human leukemia cell lines. These findings suggest a potent effect in inhibiting cancer cell proliferation while sparing normal cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 1.50 |
| Pancreatic Cancer | 7-20 |
| Prostate Cancer | <20 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiourea derivatives. This compound has shown effectiveness against several viral strains.
- Research Findings : The compound demonstrated antiviral activity with EC50 values lower than 0.3 µM against Murine norovirus and Yellow fever virus. This suggests a potential role in developing antiviral therapies .
Anti-inflammatory Properties
Thiourea compounds are also recognized for their anti-inflammatory effects. The compound under discussion has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Mechanism : The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
